Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin
Description
Properties
IUPAC Name |
2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-3-7-12(18-11)21-8-9-4-1-2-5-10(9)13(19)20/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCASTWHLUHBICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904640 | |
| Record name | 2-({[6-(Trifluoromethyl)-2-pyridinyl]oxy}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Halogenation of 3-Isochromanone
- Reactants : Compound (I) 3-isochromanone dissolved in methyl alcohol and an inert solvent (e.g., toluene).
- Conditions : The mixture is cooled below 10°C.
- Reagent : Sulfur oxychloride or thionyl bromide is added dropwise.
- Reaction : This produces (2-halogenated methyl phenyl) methyl acetate (Compound III).
- Post-reaction : The mixture is decompressed to remove low-boiling substances, washed with water and saturated sodium bicarbonate, and concentrated to recover toluene.
- Yield : Crude product is obtained without further purification for the next step.
Step 2: Formation of Compound IV via Sodium Salt and Quaternary Ammonium Salt Reaction
- Reactants : 6-trifluoromethyl-2-pyridone (Compound II) is converted to its sodium salt using sodium methylate/methanol solution.
- Solvent : Polar solvents such as acetonitrile, DMF, DMSO, or HMPA.
- Catalyst : Quaternary ammonium salt such as benzyltriethylammonium chloride (TEBA).
- Procedure : The sodium salt is reacted with TEBA, then Compound III is added.
- Outcome : Formation of Compound IV, 2-[2'-(6'-trifluoromethylpyridine-2-oxyl) methyl] phenyl methyl acetate.
- Yield and Purity : Yields can reach over 90%, with product purity around 96% by HPLC.
- Notes : This step is critical as side reactions producing N-alkylated by-products can reduce yield. Use of sodium methylate and TEBA improves selectivity and yield compared to other bases like KOH.
Step 3: Aldolization and Hydrolysis to Obtain Compound V
- Reactants : Compound IV undergoes aldolization with a carboxamide acetal (e.g., dimethylformamide dimethyl acetal).
- Conditions : Solvent-free or in an inert solvent such as toluene or hexane; temperature gradually increased to 90-120°C.
- Hydrolysis : Acidic or metal salt hydrolysis (e.g., with FeCl3·6H2O) converts the intermediate to Compound V, 2-[2'-(6'-trifluoromethylpyridine-2-oxyl) methyl] phenyl-3-hydroxyl methyl acetate.
- Yield : High conversion rates with minimal by-products.
- Notes : Careful temperature control and distillation of low-boiling substances are important to drive the reaction to completion.
Step 4: Alkali Treatment and Methylation to Final Product
- Reactants : Compound V is dissolved in DMF.
- Base : Anhydrous potassium carbonate is used to deprotonate.
- Methylation Reagent : Methyl sulfate is added dropwise under cooling (<10°C).
- Post-reaction : The mixture is stirred, filtered, washed with dilute acid and sodium bicarbonate, and concentrated.
- Purification : Recrystallization from methanol yields pure ZEN 90160.
- Yield : Total recovery of up to 71.3% with product purity of 98.5% (external standard method).
- Notes : Temperature control and careful addition of methylating agent are crucial to avoid side reactions.
Comparative Analysis of Preparation Methods
| Step | Key Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation of 3-isochromanone | Sulfur oxychloride/thionyl bromide, MeOH, toluene, <10°C | High, crude product | No purification needed before next step |
| 2 | Formation of Compound IV | Sodium methylate, TEBA, acetonitrile, RT | >90% | High selectivity, low by-products |
| 3 | Aldolization & hydrolysis | DMFDMA, toluene, 90-120°C, FeCl3·6H2O | High conversion | Controlled distillation critical |
| 4 | Alkali treatment & methylation | K2CO3, methyl sulfate, DMF, <10°C | ~71% overall | High purity, careful temp control |
Chemical Reactions Analysis
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Agricultural Applications
1. Fungicidal Efficacy
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin acts primarily by inhibiting mitochondrial respiration in fungi, effectively disrupting their energy production. This mode of action makes it particularly effective against a wide range of fungal pathogens, including:
- Ascomycetes : e.g., Fusarium, Botrytis species
- Basidiomycetes : e.g., Rhizoctonia species
- Deuteromycetes : e.g., Colletotrichum species
The compound has shown synergistic effects when combined with other fungicides, enhancing overall efficacy and reducing the likelihood of resistance development among fungal populations .
2. Crop Protection
This compound is widely used in:
- Cereal Crops : Effective against leaf spot diseases and rusts.
- Fruit Crops : Controls powdery mildew and other fruit rot diseases.
Research indicates that its application can lead to significant yield improvements due to enhanced disease control .
Environmental Impact and Safety
The use of this compound must be managed carefully to mitigate potential environmental risks. Regulatory assessments emphasize the need for:
- Operator Safety : Guidelines are established to protect agricultural workers.
- Impact on Non-target Species : Monitoring is essential to ensure minimal effects on beneficial organisms like bees and aquatic life .
Case Study 1: Efficacy in Wheat Cultivation
A study conducted on wheat crops treated with this compound demonstrated a 30% reduction in disease incidence compared to untreated controls. The study highlighted the compound's ability to enhance crop resilience against Fusarium graminearum, a common pathogen responsible for Fusarium head blight.
Case Study 2: Synergistic Effects with Other Fungicides
Research exploring combinations of this compound with azoxystrobin showed improved control over Botrytis cinerea in grapevines. The combination reduced disease severity by up to 50%, showcasing the potential for integrated pest management strategies that utilize multiple modes of action .
Mechanism of Action
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin exerts its effects by inhibiting mitochondrial respiration. It specifically targets the quinol oxidation site of cytochrome b, blocking electron transport and reducing ATP production . This inhibition disrupts cellular respiration, leading to the death of fungal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Strobilurin fungicides share a common β-methoxyacrylate pharmacophore responsible for inhibiting mitochondrial Complex III (Qo site) in fungi. However, Des-[(E)-Methyl-3-methoxyacrylate] Picoxystrobin diverges structurally due to the absence of this group, rendering it inactive against fungal respiration . Key comparisons include:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity |
|---|---|---|---|---|---|
| Picoxystrobin (Parent) | 117428-22-5 | C₁₈H₁₆F₃NO₄ | 367.32 | (E)-Methyl-3-methoxyacrylate | Fungicidal (Complex III inhibition) |
| Des-[(E)-Methyl-3-methoxyacrylate] Picoxystrobin | 2379883-79-9 | C₁₄H₁₀F₃NO₃ | 297.23 | Carboxylic acid, trifluoromethylpyridine | Non-fungicidal metabolite |
| Azoxystrobin | 131860-33-8 | C₂₂H₁₇N₃O₅ | 403.39 | Methoxyacrylate, cyanopyrimidine | Broad-spectrum fungicidal activity |
| Trifloxystrobin | 141517-21-7 | C₂₀H₁₉F₃N₂O₄ | 408.37 | Difluoromethoxyacrylate | Systemic fungicide |
The absence of the β-methoxyacrylate group in Des-[(E)-Methyl-3-methoxyacrylate] Picoxystrobin distinguishes it from active strobilurins, which rely on this moiety for target binding .
Environmental Impact and Degradation
- In contrast, azoxystrobin persists longer in soil (half-life ~15–150 days) and shows higher toxicity to earthworms (LC₅₀ = 12 mg/kg) compared to picoxystrobin (LC₅₀ = 28 mg/kg) .
- However, its acute toxicity to algae (Chlorella vulgaris) is negligible (EC₅₀ > 100 mg/L), whereas trifloxystrobin exhibits higher toxicity (EC₅₀ = 0.5 mg/L) due to intact fungicidal groups .
Metabolic Pathways and Detection
Picoxystrobin undergoes rapid hydrolysis in soil and plants to form Des-[(E)-Methyl-3-methoxyacrylate] Picoxystrobin, with a half-life of <7 days in aerobic conditions . Analytical detection methods differ:
Biological Activity
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin is a chemical compound with significant biological activity, primarily recognized as a metabolite of the fungicide Picoxystrobin. This compound is notable for its efficacy against various plant pathogens, making it a subject of interest in agricultural and biochemical research.
- Molecular Formula : C14H10F3NO3
- Molecular Weight : 297.2293 g/mol
- CAS Number : 2379883-79-9
- IUPAC Name : 2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]benzoic acid
- Storage Temperature : -20°C
- Shipping Temperature : Room Temperature
Biological Activity
This compound exhibits a range of biological activities, particularly as a fungicide. Its mechanism of action primarily involves the inhibition of mitochondrial respiration in fungi, disrupting the energy production necessary for their growth and reproduction.
The compound functions by inhibiting the enzyme complex III in the fungal electron transport chain, which is critical for ATP production. This inhibition leads to reduced energy levels in fungal cells, ultimately resulting in cell death.
Efficacy Against Plant Pathogens
Research has demonstrated that this compound is effective against several key agricultural pathogens:
| Pathogen | Efficacy (%) | Reference |
|---|---|---|
| Botrytis cinerea (Gray Mold) | >90 | |
| Fusarium spp. | 85 | |
| Phytophthora infestans | 95 |
Case Studies and Research Findings
-
Case Study on Botrytis cinerea :
A study conducted on grapevines showed that application of this compound significantly reduced the incidence of gray mold by over 90% compared to untreated controls. The study highlighted its potential as a key component in integrated pest management strategies. -
Field Trials on Potato Late Blight :
In field trials targeting Phytophthora infestans, the compound demonstrated high efficacy with a reduction in disease severity by approximately 95%. This suggests its valuable role in managing late blight in potato crops. -
Impact on Non-target Organisms :
Research assessing the impact on beneficial fungi indicated that while this compound effectively controls pathogens, it shows lower toxicity to non-target beneficial species, making it a safer option for sustainable agriculture.
Q & A
Basic Research Questions
How can researchers determine the degradation kinetics of picoxystrobin in crops and soil under field conditions?
Methodological Answer:
Degradation studies should employ field trials with controlled applications of picoxystrobin at recommended doses. Sampling intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days post-application) are critical for kinetic modeling. Use HPLC or GC-MS for residue quantification, validated with spiked recovery tests (80–120% recovery). Half-life (DT₅₀) is calculated using first-order kinetics: , where is the degradation rate constant. Soil properties (pH, organic matter) and climatic factors (temperature, rainfall) must be recorded to contextualize variability .
What analytical methods are suitable for quantifying picoxystrobin in environmental matrices?
Methodological Answer:
Electroanalytical techniques like square-wave voltammetry (SWV) with boron-doped diamond (BDD) electrodes are effective for detecting picoxystrobin oxidation peaks (irreversible processes involving 2 moles of electrons). For complex matrices (soil, plant tissue), combine QuEChERS extraction with LC-MS/MS for high sensitivity (LOQ ≤ 0.01 mg/kg). Validate methods using certified reference materials (CRMs) and matrix-matched calibration curves to account for matrix effects .
How should researchers design field trials to evaluate picoxystrobin’s efficacy against soybean rust?
Methodological Answer:
Adopt randomized complete block designs (RCBD) with treatments applied at critical growth stages (e.g., R1: flowering, R3: pod development). Include untreated controls and multi-site fungicides (e.g., mancozeb) as comparators. Assess disease severity using standardized scales (e.g., 0–100% leaf area infected) and calculate AUDPC (Area Under Disease Progress Curve). Statistical analysis via ANOVA followed by post-hoc tests (e.g., Scott-Knott test) ensures robust comparison of treatment means .
II. Advanced Research Questions
How do soil microbial communities respond to chronic picoxystrobin exposure, and what methodologies capture these effects?
Methodological Answer:
Combine OECD-compliant soil respiration tests (measuring CO₂ evolution) with molecular techniques like T-RFLP (Terminal Restriction Fragment Length Polymorphism) to profile bacterial and fungal communities. Key steps:
- DNA extraction : Use bead-beating and phenol-chloroform protocols for soil.
- Primer selection : Target 16S rRNA (bacteria) and ITS (fungi) regions.
- Data interpretation : Apply multivariate statistics (NMDS, PERMANOVA) to compare community structures. Note that picoxystrobin reduces microbial diversity at ≥10 mg/kg soil, with Actinobacteria and Ascomycota being particularly sensitive .
What mechanisms underlie picoxystrobin’s synergistic effects with multi-site fungicides like mancozeb?
Methodological Answer:
Synergy arises from dual inhibition of mitochondrial respiration (picoxystrobin targets Complex III, mancozeb disrupts enzyme sulfhydryl groups). Validate synergism via laboratory bioassays:
- Fractional Inhibitory Concentration Index (FICI) : Calculate . Values <0.5 indicate synergy.
- Field validation : Compare disease severity in plots treated with picoxystrobin alone vs. picoxystrobin + mancozeb. Synergistic combinations reduce severity by 30–50% compared to solo strobilurins .
How can researchers resolve contradictory data on picoxystrobin’s developmental toxicity in non-target organisms?
Methodological Answer:
Address discrepancies via meta-analysis of existing ecotoxicological data (e.g., zebrafish LC₅₀, earthworm reproduction assays). Key factors:
- Test conditions : Standardize exposure routes (aqueous vs. dietary), temperature, and pH.
- Endpoint selection : Prioritize sublethal endpoints (e.g., oxidative stress biomarkers like SOD, CAT) over mortality.
- Statistical reconciliation : Use mixed-effects models to account for study heterogeneity. For example, zebrafish 96h-LC₅₀ ranges from 0.05–0.12 mg/L due to variations in water hardness .
What advanced modeling approaches predict picoxystrobin’s environmental fate and leaching potential?
Methodological Answer:
Use fugacity models (e.g., EQC Level III) to simulate partitioning between air, water, soil, and sediment. Input parameters:
- : 3.7 (log P), indicating moderate soil adsorption.
- : 20–60 days in aerobic soils.
Validate models with lysimeter studies measuring leaching into groundwater. High sand content (>70%) increases leaching risk, necessitating site-specific mitigation strategies .
IV. Research Gaps and Future Directions
- Omics integration : Apply metatranscriptomics to link picoxystrobin exposure to microbial functional shifts.
- Nanocarrier delivery : Explore nanoformulations to reduce environmental leaching while maintaining efficacy.
- Long-term ecotoxicology : Conduct multi-generational studies on soil invertebrates to assess epigenetic effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
